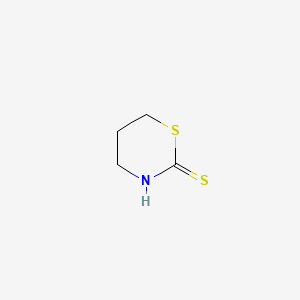

![molecular formula C9H18ClN B1272481 1-双环[2.2.1]庚-2-基乙胺盐酸盐 CAS No. 24520-59-0](/img/structure/B1272481.png)

1-双环[2.2.1]庚-2-基乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

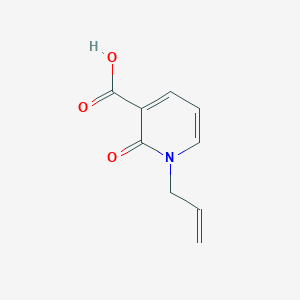

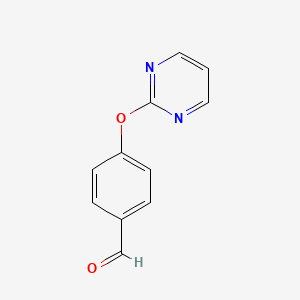

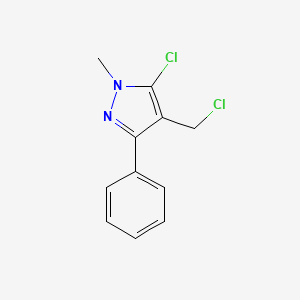

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride is a derivative of bicyclo[2.2.1]heptane, a compound that has been the subject of various chemical studies due to its interesting structure and reactivity. The compound itself is not directly discussed in the provided papers, but its related structures and reactions can give insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related bicyclo[2.2.1]heptane derivatives has been explored through different reactions. For instance, the chlorination of bicyclo[2.2.1]heptane to produce chlorobicyclo[2.2.1]heptanes has been investigated using peroxide-catalyzed chlorination with sulfuryl chloride . This method could potentially be adapted for the synthesis of 1-bicyclo[2.2.1]hept-2-ylethanamine by introducing an appropriate amine group in the reaction sequence.

Molecular Structure Analysis

The molecular structure of compounds related to 1-bicyclo[2.2.1]hept-2-ylethanamine has been studied using various spectroscopic techniques. For example, the structure of aminoalcohols derived from the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with oxiranes was determined using IR, ^1H NMR, and mass spectrometry . These studies provide a foundation for understanding the molecular structure of 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride.

Chemical Reactions Analysis

The reactivity of bicyclo[2.2.1]heptane derivatives has been explored in various chemical reactions. The reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and oxiranes resulted in the formation of aminoalcohols, with the regiochemistry of the oxirane opening being a key aspect of the reaction . Additionally, the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine through complex formation with dibenzoyltartaric acid highlights the stereochemical considerations in reactions involving bicyclo[2.2.1]heptane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives can be inferred from the studies on their chlorination and reactions with oxiranes. The chlorination study provided data on the physical properties such as infrared absorption spectra, which are crucial for identifying functional groups and assessing purity . The reactions with oxiranes and the subsequent analysis of the products using spectroscopic methods give insights into the chemical properties, such as reactivity and stability, of the bicyclo[2.2.1]heptane framework .

科学研究应用

合成和化学转化

1-双环[2.2.1]庚-2-基乙胺盐酸盐参与了各种合成和化学转化过程。例如,它已被用于开发含有两个笼状片段的特定磺胺类化合物。这些磺胺类化合物是通过与琥珀酸酐反应合成的,随后转化为羧酰亚胺和环氧衍生物 (Kas’yan等,2008)。

在药理学研究中

虽然关于1-双环[2.2.1]庚-2-基乙胺盐酸盐在药理学中的具体细节有限,但相关化合物,如盐酸比佩利定,已显示出作为胆碱能拮抗剂的功效,用于治疗帕金森病和各种肌肉痉挛 (Kuz’mina等,2018)。

在病毒抑制研究中

该化合物还被用于合成1,3-二取代脲类化合物,这些化合物显示出作为RNA病毒复制抑制剂的潜力 (Pitushkin et al., 2020)。

在有机化学中

它的相关性延伸到有机化学领域,在那里它在合成新型外消旋环戊核苷中发挥作用。这些核苷源自去环戊烯,并显示出对病毒的中等活性 (Šála等,2010)。

在材料科学中

在材料科学中,双环[2.2.1]庚烷衍生物已被合成,并被发现是聚氯乙烯聚合物的高效增塑剂,展示了该化合物在聚合物化学中的潜力 (Mamedov, 2001)。

属性

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-6(10)9-5-7-2-3-8(9)4-7;/h6-9H,2-5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPIZFRZVHERET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377848 |

Source

|

| Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |

CAS RN |

24520-59-0 |

Source

|

| Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。